ethyl isovalerate CAS number 108-64-5
ethyl isovalerate CAS number 108-64-5
An In-depth Technical Guide to Ethyl Isovalerate (CAS 108-64-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isovalerate, systematically named ethyl 3-methylbutanoate, is an organic ester characterized by the chemical formula C₇H₁₄O₂.[1] It presents as a colorless oily liquid and is well-known for its potent, fruity scent reminiscent of apples and pineapples.[1] This compound occurs naturally in a variety of fruits, vegetables, and alcoholic beverages, where it contributes to their aromatic profiles.[1] In industrial contexts, ethyl isovalerate is extensively used in the flavor and fragrance sectors and serves as a crucial intermediate in the synthesis of pharmaceutical compounds. This technical guide offers a detailed examination of ethyl isovalerate, covering its physicochemical properties, protocols for its synthesis and purification, comprehensive spectroscopic analysis, and its applications within the sphere of drug development.
Physicochemical Properties
The fundamental physicochemical properties of ethyl isovalerate are compiled in Table 1. This information is vital for the safe handling, storage, and effective application of the compound in both laboratory and industrial environments.
Table 1: Physicochemical Properties of Ethyl Isovalerate
| Property | Value |
| CAS Number | 108-64-5 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| Appearance | Colorless oily liquid |
| Odor | Strong, fruity, apple-like |
| Boiling Point | 131 - 133 °C |
| Melting Point | -99 °C |
| Density | 0.864 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.393 - 1.399 |
| Flash Point | 36.7 °C (98.0 °F) |
| Solubility | Slightly soluble in water; soluble in ethanol and ether |
Synthesis and Purification
Synthesis: Fischer Esterification
The most common industrial and laboratory-scale synthesis of ethyl isovalerate is achieved through the Fischer esterification of isovaleric acid with ethanol. This reaction is catalyzed by a strong acid, typically sulfuric acid.[2] Being a reversible process, the reaction equilibrium is shifted towards the formation of the ester by employing an excess of ethanol or by the removal of water as it is formed.[2]
Materials:
-
Isovaleric acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Diethyl ether (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Standard laboratory glassware (beakers, Erlenmeyer flasks)
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add isovaleric acid and an excess of absolute ethanol (a molar ratio of 1:3 is recommended).
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 1-2 hours.
-
Upon completion, allow the mixture to cool to ambient temperature.
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Perform sequential washes of the organic layer with deionized water, 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with a saturated solution of sodium chloride (brine). Caution: Frequent venting of the separatory funnel is necessary during the bicarbonate wash to release pressure from CO₂ evolution.
-
Isolate the organic layer containing the crude ethyl isovalerate and dry it over anhydrous sodium sulfate.
-
Filter or decant the dried organic layer to remove the desiccant, yielding the crude product.
Purification: Fractional Distillation
To achieve high purity, the crude ethyl isovalerate is subjected to fractional distillation. This process effectively separates the desired ester from unreacted starting materials, byproducts, and residual solvent.[3]
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus, ensuring all ground glass joints are properly sealed.
-
Charge the distillation flask with the crude ethyl isovalerate and add a few boiling chips to ensure smooth boiling.
-
Insulate the fractionating column with glass wool or aluminum foil to maintain an adiabatic temperature gradient.
-
Gently heat the distillation flask to initiate distillation.
-
Collect and discard any low-boiling initial fractions (forerun).
-
Collect the pure ethyl isovalerate fraction that distills at its characteristic boiling point of 131-133 °C.
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of ethyl isovalerate.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides a detailed map of the proton environments within the ethyl isovalerate molecule.[1][4]
Table 2: ¹H NMR Spectral Data for Ethyl Isovalerate (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.95 | Doublet | 6H | (CH₃ )₂CH- |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| ~2.08 | Multiplet | 1H | (CH₃)₂CH - |
| ~2.15 | Doublet | 2H | -CH-CH₂ -COO- |
| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum confirms the carbon skeleton of the molecule.[1][5]
Table 3: ¹³C NMR Spectral Data for Ethyl Isovalerate (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~14.2 | -O-CH₂-C H₃ |
| ~22.4 | (C H₃)₂CH- |
| ~25.9 | (CH₃)₂C H- |
| ~43.5 | -CH-C H₂-COO- |
| ~60.2 | -O-C H₂-CH₃ |
| ~172.9 | -C OO- |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the key functional groups present in ethyl isovalerate.[6]
Table 4: Key IR Absorption Bands for Ethyl Isovalerate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
Mass Spectrometry
Mass spectrometry (MS) provides the molecular weight and characteristic fragmentation pattern of the molecule.[1]
Table 5: Major Fragments in the Mass Spectrum of Ethyl Isovalerate
| m/z | Relative Intensity | Possible Fragment Ion |
| 130 | Low | [M]⁺ (Molecular Ion) |
| 88 | High | [M - C₃H₆]⁺ |
| 85 | High | [M - OC₂H₅]⁺ |
| 57 | High (Base Peak) | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Applications in Drug Development
Ethyl isovalerate is a valuable precursor in the synthesis of several pharmaceutical compounds, particularly those with sedative and spasmolytic properties.[7] A prominent example is its use in the synthesis of ethyl α-bromoisovalerate, a key component of the medication Corvalolum.[7]
Synthesis of Ethyl α-Bromoisovalerate
Ethyl isovalerate can be converted to ethyl α-bromoisovalerate through bromination at the α-carbon position. This transformation is a critical step in the synthesis of certain sedative drugs.
Safety and Handling
Ethyl isovalerate is a flammable liquid and should be handled in accordance with standard laboratory safety procedures.[8] It can cause mild irritation to the skin and eyes.[8] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, gloves, and a flame-resistant lab coat) must be worn. The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames.
Conclusion
Ethyl isovalerate is a commercially significant ester with diverse applications in the flavor and pharmaceutical industries. This guide has provided a comprehensive technical overview, including its physicochemical characteristics, detailed protocols for its synthesis and purification, and a thorough analysis of its spectroscopic data. Its role as a key intermediate in drug synthesis underscores its importance to the field of medicinal chemistry. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related disciplines.
Visualizations
Caption: Workflow for the synthesis and purification of ethyl isovalerate.
Caption: Role of ethyl isovalerate in drug development.
References
- 1. Ethyl isovalerate | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. vernier.com [vernier.com]
- 4. Ethyl isovalerate(108-64-5) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl isovalerate(108-64-5) 13C NMR [m.chemicalbook.com]
- 6. Ethyl isovalerate(108-64-5) IR Spectrum [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mcdb.ca [mcdb.ca]
